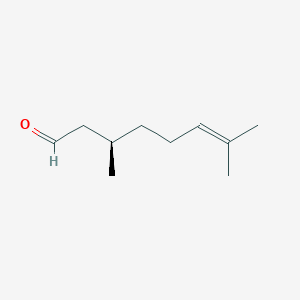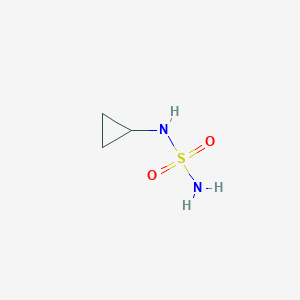
Hexadecansäure
Übersicht
Beschreibung
Hexadecenoic acid is a monounsaturated fatty acid that is a component of various biological tissues and fluids. It exists in different isomeric forms, with palmitoleic acid (9-cis-16:1) being a well-known isomer recognized for its role in adipose tissue and signaling activity. Another isomer, sapienic acid (6-cis-16:1), is primarily found in sebum. Trans isomers of hexadecenoic acid are typically associated with dietary sources, such as industrial and dairy fats, but may also form endogenously due to free radical-mediated isomerization, which is connected to cellular stress .
Synthesis Analysis
The biosynthesis of trans-Δ3-hexadecenoic acid has been studied in the green alga Chlorella vulgaris. This acid is a significant component in the phosphatidyl glycerol of photosynthetic tissues and has a high turnover rate in light-grown systems . Additionally, the total synthesis of marine fatty acids, including (Z)-2-methoxy-5-hexadecenoic acid and (Z)-2-methoxy-6-hexadecenoic acid, has been achieved, confirming their structures and cis double-bond stereochemistry .
Molecular Structure Analysis
Hexadecenoic acid isomers have been analyzed for their structural composition, with a focus on the positional isomers of hexadecenoic and octadecenoic acids in human adipose tissue. The cis-9-isomer of hexadecenoic acid predominates among the isomers . A chemical biology approach has been developed for the analysis of hexadecenoic fatty acid isomers, allowing for the unambiguous assignment of the double bond position and geometry .
Chemical Reactions Analysis
Hexadecenoic acid, when terminally labeled with iodine-123, becomes a radiopharmaceutical that concentrates in the myocardium in proportion to regional blood flow. It is rapidly degraded in the myocardium, which makes it useful for estimating regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexadecenoic acid have been explored through its use as a radiopharmaceutical. Iodine-123-labeled hexadecenoic acid has desirable detection and imaging qualities, with clearance half-times for blood and myocardium being 1.7 and 20 minutes, respectively. This compound allows for the acquisition of high-quality images in a short time, which is advantageous for clinical applications .
Relevant Case Studies
Several studies have utilized iodine-123-labeled hexadecenoic acid for myocardial imaging. The compound's ability to provide rapid and clear images makes it a potential tool for clinical application in the diagnosis and evaluation of myocardial perfusion and infarction . The antimicrobial activity of synthesized marine fatty acids, including hexadecenoic acid isomers, has been demonstrated against Gram-positive bacteria, indicating potential applications in medical treatments .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Positionale Isomere der Hexadecansäure werden als Fettsäuren mit entzündungshemmenden Eigenschaften angesehen . Die bekannteste davon, Palmitoleinsäure (cis-9-Hexadecansäure, 16:1n-7), wurde als Lipokine mit wichtigen positiven Wirkungen bei Stoffwechselerkrankungen identifiziert .
Stoffwechselerkrankungen
Palmitoleinsäure wurde als Lipokine mit wichtigen positiven Wirkungen bei Stoffwechselerkrankungen identifiziert . Dies deutet darauf hin, dass es zur Behandlung oder Vorbeugung von Erkrankungen wie Diabetes oder Fettleibigkeit eingesetzt werden könnte.
Atherosklerose
Hypogäinsäure (cis-7-Hexadecansäure, 16:1n-9) wurde als möglicher Biomarker für die Bildung von Schaumzellen während der Atherosklerose angesehen . Dies könnte möglicherweise für die Früherkennung und Behandlung dieser Krankheit verwendet werden.
Zelluläre Regulation
Über die Regulation der this compound-Spiegel und -Verteilung sowie die Mobilisierung zwischen den verschiedenen Lipidpools in der Zelle ist sehr wenig bekannt . Dies eröffnet ein neues Forschungsgebiet, um die Rolle dieser Verbindung in der zellulären Regulation zu verstehen.
Entzündungsreaktionen
Hexadecansäuren werden unter Aktivierungsbedingungen selektiv durch calciumabhängige Gruppe VIA Phospholipase A2 freigesetzt . Dies deutet darauf hin, dass sie eine Rolle bei der Reaktion des Körpers auf Entzündungen und Verletzungen spielen könnten.
Wachstumsfaktor-ähnliche Eigenschaften
Ein erheblicher Teil der freigesetzten this compound wird auf andere Phospholipide übertragen, um Hexadecanoat-haltige Inositol-Phospholipide zu bilden, von denen bekannt ist, dass sie wachstumsfaktor-ähnliche Eigenschaften besitzen .
Antidiabetische und entzündungshemmende Eigenschaften
This compound wird auch zur Bildung von Fettsäureestern von Hydroxyfettsäuren verwendet, Verbindungen mit bekannten antidiabetischen und entzündungshemmenden Eigenschaften .
Chemische Forschung
This compound und ihre verwandten Produkte werden in verschiedenen Bereichen für wissenschaftliche Forschung verwendet . So kann es beispielsweise als Standard in der analytischen Chemie oder als Baustein in der organischen Synthese verwendet werden
Wirkmechanismus
Target of Action
Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid . It primarily targets cells in the liver and adipose tissue . The primary role of these targets is to regulate metabolic processes such as insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Mode of Action
Hexadecenoic acid interacts with its targets by being synthesized from palmitic acid through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This interaction results in changes in the metabolic processes of the target cells, leading to effects such as increased insulin sensitivity and β cell proliferation .
Biochemical Pathways
The synthesis of hexadecenoic acid involves the desaturation of palmitic acid, a process that occurs in an enzyme system prepared from rat liver . This process results in the formation of 2-trans-Hexadecenoic acid and 9-cis-hexadecenoic acid (palmitoleic acid) . These fatty acids play key roles in physiology and pathophysiology, and are considered as biomarkers of health .
Pharmacokinetics
It is known that hexadecenoic acid is a major component of palm oil and is also found in meats, cheeses, butter, and other dairy products . This suggests that it is absorbed through the digestive system and distributed throughout the body via the bloodstream.
Result of Action
The action of hexadecenoic acid results in various molecular and cellular effects. For instance, it has been found to have a radical scavenging efficiency on nitric oxide radicals . Furthermore, it has been described as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Action Environment
The action, efficacy, and stability of hexadecenoic acid can be influenced by various environmental factors. For instance, the synthesis of hexadecenoic acid from palmitic acid is influenced by the presence of certain enzymes in the liver . Furthermore, the dietary intake of foods rich in hexadecenoic acid, such as palm oil and dairy products, can influence its levels in the body .
Safety and Hazards
Zukünftige Richtungen
Hexadecenoic fatty acids are emerging health biomarkers, and in particular the ratio between palmitoleic acid (9 cis -16:1) and palmitic acid (16:0) affords the delta-9 desaturase index that is increased in obesity . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .
Eigenschaften
IUPAC Name |
(E)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312626 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-Hexa-dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
929-79-3, 25447-95-4, 629-56-1 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)



![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)

